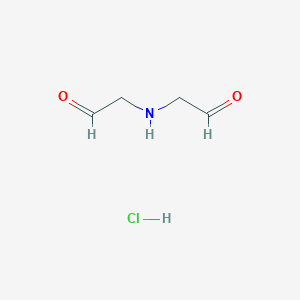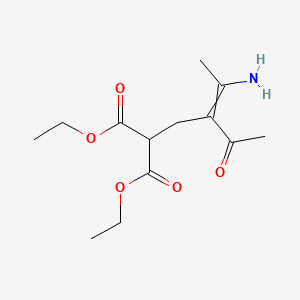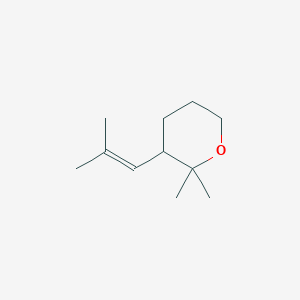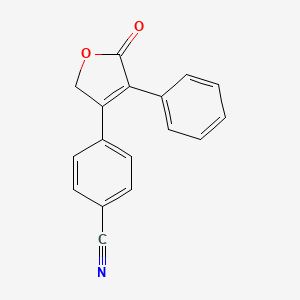
2-(2-Oxoethylamino)acetaldehyde;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxoethylamino)acetaldehyde;hydrochloride is a chemical compound with the molecular formula C₄H₈ClNO₂ and a molecular weight of 137.56500 g/mol . It is also known by its synonym, Acetaldehyde,2,2’-iminobis-,hydrochloride . This compound is characterized by the presence of an aldehyde group and an amino group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxoethylamino)acetaldehyde;hydrochloride typically involves the reaction of acetaldehyde with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a hydrochloric acid catalyst to facilitate the formation of the hydrochloride salt . The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of acetaldehyde and ethylenediamine to a reactor, with hydrochloric acid being added to maintain the pH and promote the formation of the hydrochloride salt. The product is then purified through crystallization and filtration .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Oxoethylamino)acetaldehyde;hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form primary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) and primary amines are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted amines.
Applications De Recherche Scientifique
2-(2-Oxoethylamino)acetaldehyde;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes and amines.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(2-Oxoethylamino)acetaldehyde;hydrochloride involves its interaction with nucleophiles and electrophiles due to the presence of both aldehyde and amino functional groups. The aldehyde group can form Schiff bases with amines, while the amino group can undergo nucleophilic substitution reactions. These interactions are crucial in various biochemical pathways and synthetic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Oxoethylamino)acetaldehyde: Similar structure but without the hydrochloride salt.
Acetaldehyde: Lacks the amino group.
Ethylenediamine: Contains two amino groups but no aldehyde group.
Uniqueness
2-(2-Oxoethylamino)acetaldehyde;hydrochloride is unique due to the presence of both aldehyde and amino groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in synthetic chemistry and various industrial applications .
Propriétés
Numéro CAS |
112391-14-7 |
|---|---|
Formule moléculaire |
C4H8ClNO2 |
Poids moléculaire |
137.56 g/mol |
Nom IUPAC |
2-(2-oxoethylamino)acetaldehyde;hydrochloride |
InChI |
InChI=1S/C4H7NO2.ClH/c6-3-1-5-2-4-7;/h3-5H,1-2H2;1H |
Clé InChI |
NOYGUEKGHGBOTA-UHFFFAOYSA-N |
SMILES canonique |
C(C=O)NCC=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1'-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene)](/img/structure/B14306192.png)
![2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione](/img/structure/B14306200.png)

![4-[2-(Cyclopropylamino)ethyl]benzene-1,2-diol](/img/structure/B14306211.png)
silane](/img/structure/B14306216.png)





![6-Chloro-2-nitro-5H-benzo[a]phenothiazin-5-one](/img/structure/B14306250.png)
![Spiro[cyclohexane-3,9'-fluorene]-1-one](/img/structure/B14306258.png)
